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Abstract
2-(Difluoromethyl)-4-fluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves

as a versatile building block in modern medicinal chemistry and organic synthesis. The

strategic placement of a difluoromethyl group and a fluorine atom on the benzaldehyde scaffold

imparts unique electronic properties and reactivity, making it a valuable intermediate for the

synthesis of complex, biologically active molecules. The difluoromethyl (CF2H) group, in

particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a

bioisostere for hydroxyl, thiol, or amino groups, potentially enhancing the pharmacokinetic and

pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a comprehensive

technical overview of the core chemical properties, spectroscopic signature, synthesis, and

reactivity of 2-(Difluoromethyl)-4-fluorobenzaldehyde, offering field-proven insights for its

effective utilization in research and development.
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A precise understanding of a molecule's properties is foundational to its application. This

section details the key physical and spectroscopic data for 2-(Difluoromethyl)-4-
fluorobenzaldehyde.

Core Physicochemical Properties
The macroscopic and physical properties of the compound are summarized below. These data

are critical for reaction setup, solvent selection, and purification procedures.

Property Value

Molecular Formula C₈H₅F₃O

Molecular Weight 178.12 g/mol

CAS Number 866522-55-2

Appearance
Not explicitly available; likely a solid or liquid at

room temperature.

Predicted XlogP 2.1[4]

Monoisotopic Mass 174.02925 Da[4]

Note: Experimental data for properties like melting and boiling points are not readily available in

the searched literature. Researchers should perform their own characterization.

Spectroscopic Signature for Structural Elucidation
Spectroscopic analysis provides the definitive structural confirmation of 2-(Difluoromethyl)-4-
fluorobenzaldehyde. While a full spectrum for this specific isomer is not publicly available, the

expected characteristics can be inferred from related structures and general principles.[5][6][7]

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show

distinct signals for the aldehydic proton (likely a singlet around δ 9.9-10.4 ppm), the aromatic

protons (complex multiplets in the δ 7.0-8.0 ppm region), and a characteristic triplet for the

difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms (²J-H,F), typically

found further downfield.
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¹³C NMR: The carbon spectrum will feature the aldehydic carbonyl carbon (δ ~190 ppm),

aromatic carbons (δ 110-170 ppm) showing complex splitting patterns due to C-F coupling,

and the difluoromethyl carbon (δ ~110-115 ppm) appearing as a triplet (¹J-C,F).[5]

¹⁹F NMR: The fluorine NMR will be most informative, showing two distinct signals. One signal

will correspond to the fluorine on the aromatic ring, and the other, a doublet, will correspond

to the two equivalent fluorine atoms of the difluoromethyl group, split by the adjacent proton

(²J-H,F).

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a

molecular ion peak (M⁺) at m/z 178.[4] Predicted adducts include [M+H]⁺ at m/z 179.03653

and [M+Na]⁺ at m/z 201.01847.[4] Common fragmentation patterns for benzaldehydes

include the loss of the formyl radical (-CHO) and hydrogen.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretching vibrations (1450-

1600 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).

Synthesis and Manufacturing
The synthesis of fluorinated benzaldehydes often involves multi-step processes. While a

specific, documented synthesis for 2-(Difluoromethyl)-4-fluorobenzaldehyde was not found,

a logical synthetic approach can be designed based on established methodologies for related

compounds.[8][9][10] A common strategy involves the oxidation of a corresponding toluene

derivative.

Proposed Synthetic Workflow: Oxidation of 2-
(Difluoromethyl)-4-fluorotoluene
This approach is analogous to methods used for preparing similar compounds like 2,4-

difluorobenzaldehyde from 2,4-difluorotoluene.[8][10] The key is the selective oxidation of the

methyl group to an aldehyde without affecting the sensitive fluoro-substituents.
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Step 1: Starting Material Preparation
Step 2: Oxidation

Step 3: Work-up & Purification

Step 4: Final Product

2-(Difluoromethyl)-4-fluorotoluene
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Purification
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2-(Difluoromethyl)-4-fluorobenzaldehyde
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Caption: Proposed workflow for the synthesis of 2-(Difluoromethyl)-4-fluorobenzaldehyde.

Exemplary Experimental Protocol (Hypothetical)
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This protocol is adapted from general procedures for toluene oxidation.[8][10] Note: This is a

conceptual procedure and requires laboratory optimization and safety assessment.

Reaction Setup: To a solution of 2-(difluoromethyl)-4-fluorotoluene (1.0 eq) in glacial acetic

acid, add a catalytic system, such as a mixture of cobalt acetate and sodium bromide.

Oxidant Addition: Introduce an oxidant, like hydrogen peroxide (H₂O₂), dropwise to the

stirred solution while maintaining the reaction temperature, for instance, at 105°C.[8]

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

or Gas Chromatography (GC) until the starting material is consumed.

Quenching and Extraction: After completion, cool the reaction mixture to room temperature

and quench it by pouring it into cold water or an appropriate quenching agent. Extract the

product into an organic solvent like dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum

distillation or column chromatography to yield pure 2-(difluoromethyl)-4-
fluorobenzaldehyde.

Reactivity and Applications in Drug Development
The chemical behavior of 2-(Difluoromethyl)-4-fluorobenzaldehyde is governed by the

interplay between the aldehyde functionality and the two types of fluorine substituents.

Core Reactivity
Aldehyde Group: The aldehyde is the primary site of reactivity, susceptible to nucleophilic

attack. It can undergo standard aldehyde transformations such as oxidation to a carboxylic

acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.

Difluoromethyl Group (CHF₂): This group is strongly electron-withdrawing, which deactivates

the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic

substitution (SₙAr), particularly at positions ortho and para to it. The CHF₂ group is generally

stable but can participate in specific transformations under harsh conditions. Crucially, it
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serves as a lipophilic hydrogen bond donor, a valuable property in drug design for enhancing

target binding.[2]

4-Fluoro Group: The fluorine atom at the para position also deactivates the ring towards

electrophilic substitution. Its presence is a key feature for modulating the electronic

properties and metabolic stability of derivative molecules.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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